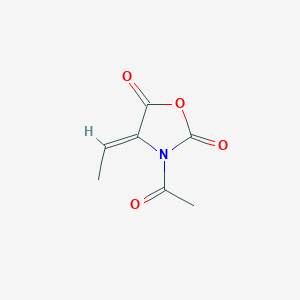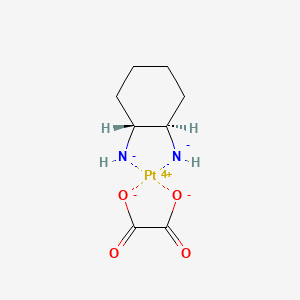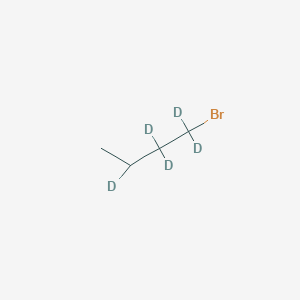
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetate, also known as Epoxyprogesterone, is a synthetic steroid hormone that has been widely used in scientific research. It is a derivative of the natural hormone progesterone and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone is known to bind to the progesterone receptor and activate downstream signaling pathways. It has been shown to have both agonistic and antagonistic effects on the receptor, depending on the specific context. Its effects on other steroid receptors, such as the estrogen and androgen receptors, are less well understood.
Biochemical and Physiological Effects:
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, the modulation of immune function, and the promotion of cell growth and differentiation. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone in lab experiments is its ability to selectively activate the progesterone receptor, allowing researchers to investigate the specific effects of progesterone signaling. However, its synthetic nature may limit its applicability to certain research questions, and its effects may not fully reflect those of natural progesterone.
Direcciones Futuras
There are several future directions for research on 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone. One area of interest is the development of more selective agonists and antagonists for the progesterone receptor, which could have therapeutic applications in conditions such as breast cancer and endometriosis. Another area of interest is the investigation of the effects of 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone on other steroid receptors and their downstream signaling pathways. Additionally, the use of 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone in combination with other drugs or therapies could have synergistic effects that warrant further investigation.
Métodos De Síntesis
The synthesis of 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone involves the reaction of progesterone with m-chloroperoxybenzoic acid (MCPBA) in the presence of acetic anhydride. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone has been used in a variety of scientific research applications, including studies on the effects of steroids on the immune system, the role of steroids in the development of cancer, and the use of steroids in fertility treatments. It has also been used as a tool to investigate the mechanism of action of other steroid hormones.
Propiedades
IUPAC Name |
[2-[(1S,2S,6S,7S,11S)-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O5/c1-13(24)27-12-19(26)23-20(28-23)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h7,10,16,18,20H,4-6,8-9,11-12H2,1-3H3/t16-,18+,20?,21+,22+,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWVPWWYWQISMB-MBDCYBTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(O1)CC3C2(CC=C4C3CCC5=CC(=O)CCC54C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(CC=C4[C@H]3CCC5=CC(=O)CC[C@@]54C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)
![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)